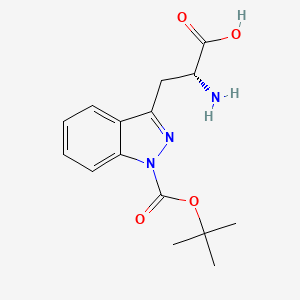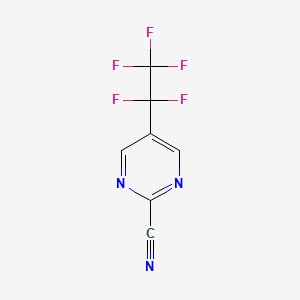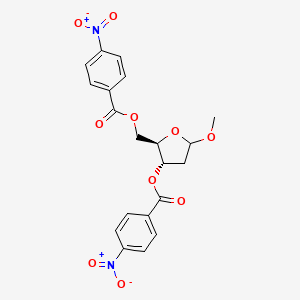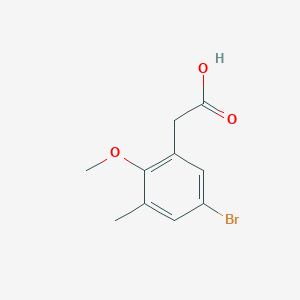![molecular formula C12H8N2O4 B15202281 [3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
[3,3'-Bipyridine]-6,6'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3’-Bipyridine]-6,6’-dicarboxylic acid: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond This particular compound is characterized by carboxylic acid groups attached to the 6,6’ positions of the bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-6,6’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine , which has been shown to produce 3,3’-bipyridine in good yield . The reaction conditions often require the presence of a catalyst, such as palladium, and may involve other reagents to facilitate the coupling process.
Industrial Production Methods: Industrial production methods for bipyridine derivatives, including [3,3’-Bipyridine]-6,6’-dicarboxylic acid, often involve metal-catalyzed coupling reactions . These methods are optimized for higher yields and scalability. The use of homogeneous and heterogeneous catalysts, such as nickel or palladium complexes, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: [3,3’-Bipyridine]-6,6’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine dicarboxylates, while reduction can produce bipyridine diols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3,3’-Bipyridine]-6,6’-dicarboxylic acid is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and materials science .
Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to form complexes with metal ions. These complexes can be explored for their biological activity and potential therapeutic uses.
Industry: In industry, [3,3’-Bipyridine]-6,6’-dicarboxylic acid is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of [3,3’-Bipyridine]-6,6’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms in the 2,2’ positions. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: This compound has nitrogen atoms in the 4,4’ positions and is known for its use in the synthesis of viologens and electrochromic materials.
Uniqueness: [3,3’-Bipyridine]-6,6’-dicarboxylic acid is unique due to the position of its carboxylic acid groups, which influence its chemical reactivity and coordination behavior. This makes it distinct from other bipyridine derivatives and valuable for specific applications in catalysis and materials science .
Propriétés
Formule moléculaire |
C12H8N2O4 |
|---|---|
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
5-(6-carboxypyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-3-1-7(5-13-9)8-2-4-10(12(17)18)14-6-8/h1-6H,(H,15,16)(H,17,18) |
Clé InChI |
OUXPXSSLMKSDHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


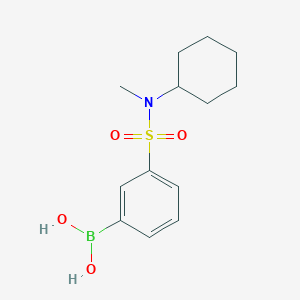
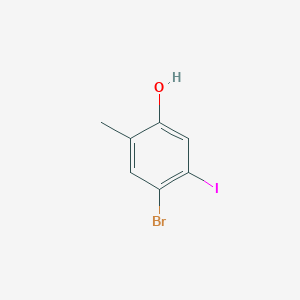


![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)


